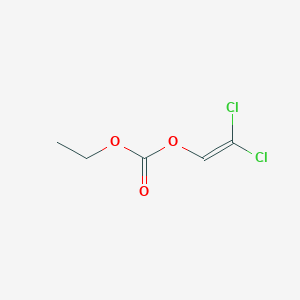
5-Acetyl-3,6-dimethyl-2,3-dihydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3,6-dimethyl-2,3-dihydro-4H-pyran-4-one is a heterocyclic organic compound that belongs to the pyranone family. This compound is characterized by its unique structure, which includes a pyran ring with acetyl and methyl substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3,6-dimethyl-2,3-dihydro-4H-pyran-4-one typically involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment for reflux, extraction, and purification.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3,6-dimethyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Acetyl-3,6-dimethyl-2,3-dihydro-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 5-Acetyl-3,6-dimethyl-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: This compound shares a similar pyranone structure but differs in its functional groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another related compound with hydroxyl groups instead of acetyl and methyl groups.
Uniqueness
5-Acetyl-3,6-dimethyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
22697-30-9 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-acetyl-3,6-dimethyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H12O3/c1-5-4-12-7(3)8(6(2)10)9(5)11/h5H,4H2,1-3H3 |
InChI Key |
BJMFYGZMTROBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=C(C1=O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


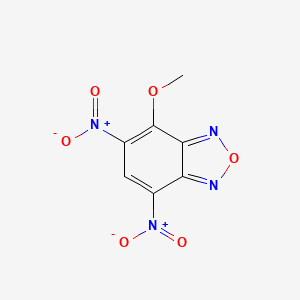
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)


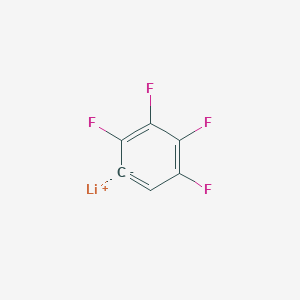
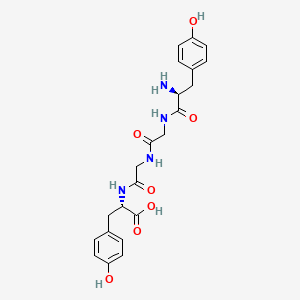

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
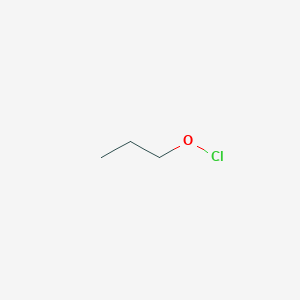

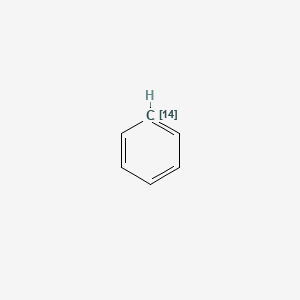
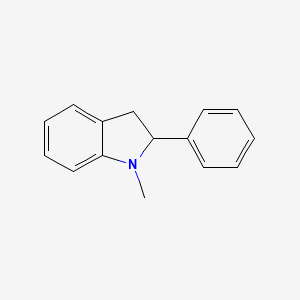
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
